![molecular formula C24H24N2O3S B4014098 N-(4-acetylphenyl)-2-{[2-(2-naphthylamino)-2-oxoethyl]thio}butanamide](/img/structure/B4014098.png)
N-(4-acetylphenyl)-2-{[2-(2-naphthylamino)-2-oxoethyl]thio}butanamide
Description
Synthesis Analysis
The synthesis of compounds related to "N-(4-acetylphenyl)-2-{[2-(2-naphthylamino)-2-oxoethyl]thio}butanamide" often involves multi-step chemical reactions, including anionarylation, cyclization, and the treatment of starting materials with specific reagents to introduce desired functional groups. For example, arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment have been obtained via copper catalytic anionarylation of acrylic and methacrylic acids amides by 4-acetylphenyldiazonium salts. Subsequent cyclization of thiocyanatoamides leads to the formation of 5-(4-acetylphenyl)substituted 2-aminothiazol-4(5H)-ones (Baranovskyi et al., 2018).
Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using techniques such as X-ray diffraction, which provides detailed information on the arrangement of atoms within the molecule. For instance, a study on the crystal structure of a related compound demonstrated the stabilization of its structure by N–H···S, C–H···O, and N–H···O hydrogen bonds, along with π···π interactions between aromatic rings, which are essential for understanding the molecular conformation (Sharma et al., 2016).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, including cyclization, to yield heterocyclic structures with potential antimicrobial properties. The reactivity towards different reagents and the ability to form diverse structures underscore the chemical versatility and the range of possible derivatives that can be synthesized from the parent compound.
Physical Properties Analysis
The physical properties, such as melting points and solubility, can be influenced by the molecular structure and the presence of specific functional groups. For example, compounds synthesized from N-Boc-L-valine exhibited white or yellowish white powder forms with specific melting ranges, indicating the impact of structural modifications on their physical state (Noshi, 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial for understanding the behavior of these compounds under different conditions. Studies have shown that synthesized compounds can exhibit antibacterial and antifungal activities, demonstrating the potential utility of these chemical properties in various applications (Baranovskyi et al., 2018).
properties
IUPAC Name |
N-(4-acetylphenyl)-2-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-3-22(24(29)26-20-11-8-17(9-12-20)16(2)27)30-15-23(28)25-21-13-10-18-6-4-5-7-19(18)14-21/h4-14,22H,3,15H2,1-2H3,(H,25,28)(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAVVWKPBZDJFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)C)SCC(=O)NC2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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